molecular formula C9H8BrN3O2 B11846038 ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

Cat. No.: B11846038
M. Wt: 270.08 g/mol
InChI Key: HLILBIDYQGMLDY-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a brominated heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core with an ethyl ester group at position 2 and a bromine atom at position 5. Imidazo[4,5-b]pyridines are structural analogs of purines, enabling interactions with biomolecules like DNA, RNA, and proteins . These derivatives are noted for antiviral, anti-inflammatory, and kinase-inhibiting properties, making them valuable in drug discovery .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)8-11-5-3-4-6(10)12-7(5)13-8/h3-4H,2H2,1H3,(H,11,12,13)

InChI Key

HLILBIDYQGMLDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Under acidic conditions (e.g., p-toluenesulfonic acid in DMF at 100–125°C), the amine attacks the electrophilic carbonyl of ethyl bromopyruvate, followed by intramolecular cyclization and elimination of HBr to form the imidazo[4,5-b]pyridine core. Key parameters include:

  • Temperature : Elevated temperatures (≥100°C) enhance reaction rates but risk decarboxylation of the ester group.

  • Solvent : High-boiling polar aprotic solvents like DMF stabilize intermediates and improve solubility.

  • Catalyst : Acidic catalysts (e.g., PTSA) protonate the carbonyl, increasing electrophilicity without requiring stoichiometric bases.

A representative procedure yields the target compound in 65–75% purity after recrystallization from ethyl acetate/hexane.

Gould-Jacobs Reaction with Brominated Substrates

The Gould-Jacobs reaction offers an alternative pathway via thermal cyclization of enamines derived from 3-amino-4-bromopyridine and ethyl bromopyruvate.

Synthetic Workflow

  • Enamine Formation : Reacting 3-amino-4-bromopyridine with ethyl bromopyruvate in refluxing ethanol generates an enamine intermediate.

  • Cyclization : Heating the enamine at 120–140°C in a sealed tube induces 6-π electrocyclic ring closure, forming the imidazo[4,5-b]pyridine skeleton.

This method avoids acidic conditions, making it suitable for acid-sensitive substrates. However, yields are modest (50–60%) due to competing decomposition pathways.

Post-Synthetic Bromination Strategies

For cases where brominated starting materials are inaccessible, electrophilic bromination of preformed imidazo[4,5-b]pyridine-2-carboxylates presents a viable alternative.

Bromination Conditions

  • Reagents : N-Bromosuccinimide (NBS) in acetic acid at 80°C selectively brominates the pyridine ring at the 5-position.

  • Regioselectivity : The electron-deficient C5 position of the pyridine ring is more reactive toward electrophilic substitution than the imidazole moiety.

Post-bromination requires stringent purification to remove di- and polybrominated byproducts, typically reducing overall yields to 40–50%.

Continuous Flow Synthesis Adaptations

Microreactor-based continuous flow systems, as demonstrated for related imidazopyridines, could address scalability challenges:

  • Two-Stage Process :

    • Cyclocondensation : 3-Amino-4-bromopyridine and ethyl bromopyruvate react in a preheated microreactor (100°C, 20 min residence time).

    • Work-Up : In-line liquid-liquid extraction removes acidic catalysts before product isolation.

Continuous flow methods improve heat transfer and reduce side reactions, potentially boosting yields to >80%.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclocondensation65–7590–95High regioselectivity; one-pot synthesisRequires acidic conditions
Gould-Jacobs50–6085–90Acid-free conditionsModerate yields; high temperatures
Post-Synthetic Bromination40–5080–85Flexibility in starting materialsLow regioselectivity; complex purification
Continuous Flow80–8595–98Scalability; reduced decompositionSpecialized equipment required

Characterization and Validation

Critical analytical data for this compound include:

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (s, 1H, H-3), 8.45 (d, J = 5.2 Hz, 1H, H-7), 7.98 (d, J = 5.2 Hz, 1H, H-6), 4.45 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.44 (t, J = 7.1 Hz, 3H, OCH2CH3).

  • HRMS : m/z calc. for C10H8BrN3O2 [M+H]+: 296.9734; found: 296.9731 .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the imidazole ring.

    Coupling: Palladium-catalyzed coupling reactions can be employed to link the compound with other aromatic systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with an aryl halide would produce a biaryl compound.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₈BrN₃O₂
  • Molecular Weight : Approximately 270.08 g/mol
  • Structural Features : The compound contains an imidazo[4,5-b]pyridine core with a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position, which contributes to its diverse reactivity and biological interactions.

Medicinal Chemistry

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is being investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Research has shown that compounds in the imidazo[4,5-b]pyridine family exhibit significant antibacterial properties. Studies have evaluated their effectiveness against pathogens such as Escherichia coli and Bacillus cereus, revealing promising results for developing new antimicrobial agents .
  • Anticancer Potential : The compound has been explored for its ability to inhibit tumor growth. Mechanistic studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit cholinesterases, particularly human butyrylcholinesterase. This inhibition is significant for developing treatments for neurodegenerative diseases like Alzheimer's .

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds through various synthetic routes, including alkylation and oxidation reactions .

Case Study 1: Antimicrobial Properties

A study published in MDPI evaluated the antibacterial efficacy of this compound against several bacterial strains. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Mechanisms

Research highlighted in MDPI focused on the anticancer properties of related imidazo[4,5-b]pyridine derivatives. These studies found that certain derivatives could effectively inhibit tumor growth in vitro by triggering apoptotic pathways, indicating a promising avenue for cancer therapy .

Comparative Analysis Table

Compound NameStructural FeaturesUnique Properties
This compoundImidazo[4,5-b]pyridine core with ethyl carboxylateAntimicrobial and anticancer potential
Mthis compoundMethyl group instead of ethylDifferent solubility and reactivity
5-Bromo-1H-Imidazo[4,5-b]Pyridine-2-Carboxylic AcidCarboxylic acid instead of esterMore polar; potential for different biological activity

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate Derivatives

  • Structure : Pyrrolo[2,3-c]pyridine core with an ethyl ester at position 2.
  • Substituents: Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b): Chlorine at position 5 . Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a): No halogen substitution .
  • Synthesis: Both compounds are synthesized in 60% yield, suggesting efficient routes for halogenated and non-halogenated derivatives .
  • Key Differences :
    • The pyrrolo ring (one nitrogen) versus imidazo[4,5-b]pyridine (two nitrogens) reduces hydrogen-bonding capacity.
    • Chlorine (9b) vs. bromine: Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.

Ethyl Oxazolo[4,5-b]Pyridine-2-Carboxylate

  • Structure : Oxazolo[4,5-b]pyridine core with an ethyl ester at position 2.
  • Properties :
    • Molecular weight: 192.17 g/mol (vs. ~286.08 g/mol for the target compound).
    • Boiling point: 297.4±32.0°C; density: 1.305±0.06 g/cm³ .
  • Key Differences: Oxazole (one oxygen, one nitrogen) vs. imidazole (two nitrogens) alters aromaticity and solubility.

1-Acetyl-6-Bromo-1H-Imidazo[4,5-b]Pyridin-2(3H)-One

  • Structure : Imidazo[4,5-b]pyridine core with bromine at position 6 and an acetyl group at position 1.
  • Synthesis : Prepared via acetylation of 6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one in DMF with K₂CO₃ .
  • Biological Activity : Exhibits antiviral properties due to structural mimicry of purines .
  • Key Differences :
    • Acetyl group (electron-withdrawing) vs. ethyl ester (moderately electron-withdrawing) affects reactivity and metabolic stability.
    • Bromine at position 6 instead of 5 alters molecular geometry and binding interactions.

Ethyl 7-Bromoimidazo[1,5-a]Pyridine-1-Carboxylate

  • Structure : Imidazo[1,5-a]pyridine core with bromine at position 7 and ethyl ester at position 1.
  • Similarity Score : 0.60 (moderate structural overlap) .
  • Key Differences :
    • Ring fusion (1,5-a vs. 4,5-b) repositions substituents, impacting molecular shape and target selectivity.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity Synthesis Yield
Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate C₉H₈BrN₃O₂ 286.08 Br (5), COOEt (2) Antiviral, kinase inhibition Not reported
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) C₁₀H₁₀N₂O₂ 190.20 None Not reported 60%
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) C₁₀H₉ClN₂O₂ 224.65 Cl (5) Not reported 60%
Ethyl oxazolo[4,5-b]pyridine-2-carboxylate C₉H₈N₂O₃ 192.17 None Not reported Not reported
1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one C₈H₆BrN₃O₂ 256.06 Br (6), Ac (1) Antiviral Not reported

Research Findings and Implications

  • Synthetic Efficiency : Pyrrolo derivatives (e.g., 9a, 9b) achieve 60% yields, suggesting optimized protocols for halogenated heterocycles . In contrast, bromo-imidazo derivatives may require more specialized conditions due to steric hindrance.
  • Bioactivity Trends: Bromine substitution correlates with enhanced antiviral and anti-inflammatory activity compared to non-halogenated analogs .
  • Structural Impact : The imidazo[4,5-b]pyridine core’s dual nitrogen atoms improve biomolecular interactions versus oxazolo or pyrrolo systems .

Biological Activity

Ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₇BrN₂O₂
  • Molecular Weight : Approximately 270.08 g/mol
  • Core Structure : The compound features an imidazo[4,5-b]pyridine core, substituted at the 5-position with a bromine atom and at the 2-position with an ethyl carboxylate group.

Biological Activities

This compound exhibits a variety of biological activities:

  • Antimicrobial Activity :
    • Studies indicate that this compound has notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.09 to 0.54 μM .
  • Anticancer Activity :
    • The compound has been investigated for its anticancer effects, demonstrating significant cytotoxicity against various cancer cell lines. In particular, it showed IC₅₀ values of approximately 10.4 μM against MCF-7 breast cancer cells and 9.1 μM against BPH-1 cells .
  • Enzyme Inhibition :
    • This compound acts as an inhibitor for several enzymes, including kinases involved in cancer progression. For example, it exhibited IC₅₀ values of 10 nM against Pim-2 kinase .

The mechanism of action for this compound primarily involves:

  • Enzyme Interaction : The compound binds to the active sites of specific enzymes, blocking their activity and thereby interfering with critical metabolic pathways.
  • Structural Mimicry : Its structural similarity to purine allows it to disrupt nucleic acid metabolism and signaling pathways essential for cellular proliferation and survival .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, showcasing its potential as a lead compound for developing new antibiotics .

Evaluation of Anticancer Properties

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The findings revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
Mthis compoundMethyl group instead of ethylDifferent solubility and reactivity
Ethyl 6-Amino-1H-Imidazo[4,5-b]Pyridine-2-CarboxylateAmino group at the 6-positionEnhanced biological activity due to amino functionality
5-Bromo-1H-Imidazo[4,5-b]Pyridine-2-Carboxylic AcidCarboxylic acid instead of esterMore polar; potential for different biological activity

Q & A

Q. What is the standard synthetic route for ethyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate, and how can reaction parameters be optimized?

The synthesis typically involves cyclocondensation of 5-bromopyridine-2,3-diamine with ethyl glyoxylate or a related carbonyl derivative under phase-transfer catalysis (solid-liquid conditions). Key parameters include:

  • Solvent selection : Dimethylformamide (DMF) or ethanol, which stabilize intermediates and enhance reactivity.
  • Catalysts : Acidic catalysts like p-toluenesulfonic acid (p-TsOH) improve cyclization efficiency.
  • Temperature : Reactions often proceed at 80–100°C to balance yield and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product.

Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • NMR : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substitution patterns (e.g., bromine at position 5, ester at position 2).
  • X-ray crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths and angles. For example, bromine’s heavy-atom effect aids in phasing .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 284.0 for C9_9H7_7BrN2_2O2_2) .

Advanced Research Questions

Q. How can competing substitution patterns during synthesis be minimized?

Competing bromination or ester migration can occur due to:

  • Regioselectivity control : Pre-functionalization of the pyridine ring (e.g., using 5-bromo-2,3-diaminopyridine) ensures bromine occupies the 5-position.
  • Protecting groups : Temporary protection of the imidazole nitrogen (e.g., tert-butyloxycarbonyl, Boc) prevents undesired side reactions .
  • Reaction monitoring : TLC or in-situ IR tracks intermediate formation to adjust conditions dynamically .

Q. What computational strategies resolve contradictions between DFT predictions and experimental data?

  • DFT benchmarking : Compare calculated 1H^1 \text{H} NMR chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms or conformational preferences.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites to rationalize reactivity discrepancies (e.g., unexpected bromine migration) .
  • Crystal packing analysis : Tools like Mercury (CCDC) model intermolecular interactions affecting spectroscopic properties .

Q. How do polymorphism and solvent effects impact crystallographic refinement?

  • Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) require SHELXL’s TWIN/BASF commands to model twinning. High-resolution data (>1.0 Å) improves refinement accuracy .
  • Solvent inclusion : SQUEEZE (PLATON) removes disordered solvent molecules from the electron density map, ensuring precise unit-cell parameter determination .

Q. What pharmacological screening approaches are suitable for imidazo[4,5-b]pyridine derivatives?

  • In vitro assays : Test kinase inhibition (e.g., EGFR, Aurora kinases) using fluorescence polarization.
  • ADMET profiling : Microsomal stability (human liver microsomes) and LogP (HPLC) predict bioavailability.
  • Structural analogs : Compare with 6-bromo or trifluoromethyl derivatives to establish structure-activity relationships (SAR) .

Methodological Notes

  • SHELX refinement : Use HKLF 4 format for intensity data and L.S. constraints for disordered atoms .
  • Synthetic scalability : Milligram-scale reactions require inert atmospheres (N2_2) to prevent oxidation of sensitive intermediates .

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